2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-2-26(23,24)14-6-4-3-5-11(14)15(20)18-16-17-12-8-7-10(19(21)22)9-13(12)25-16/h3-9H,2H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDAFOAAOBQIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The addition of an ethylsulfonyl group to the benzene ring.
Amidation: The formation of the benzamide linkage.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and amines for amidation. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group and benzothiazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis based on substituents, spectral data, and applications:
Structural and Functional Group Comparison
Key Observations :
- Nitro vs. Amino Groups: The nitro group in the target compound (vs. amino in –3) increases electron-withdrawing effects, altering reactivity and interaction with metals (corrosion inhibition) or biological targets .
- Sulfonyl vs.
- Substituent Position : The 6-nitro substitution on benzothiazole (vs. 5-nitro in Nitazoxanide) may sterically hinder interactions or modify electronic effects .
Spectral Data Comparison
FT-IR and NMR Signatures :
- N-(6-nitrobenzo[d]thiazol-2-yl)benzamide :
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide: FT-IR: Sharp peaks at 3399 cm⁻¹ (amine N–H stretch) and 6.71–7.03 ppm in ¹H NMR (aromatic protons near electron-donating amino group) .
- Target Compound (Ethylsulfonyl derivative) :
Structure-Activity Relationship (SAR) Insights
- ZAC Antagonists: N-(thiazol-2-yl)-benzamide analogs with sulfonyl groups (e.g., ethylsulfonyl) exhibit non-competitive inhibition at ZAC receptors due to interactions within the transmembrane domain (TMD-ICD) . Modifications like morpholinoethyl () or dimethylaminopropyl () alter solubility and off-target effects .
- Corrosion Inhibition: Amino-substituted analogs (–3) show higher inhibition efficiency (~85% at 500 ppm) compared to nitro derivatives (~70%), attributed to stronger adsorption via lone pairs on the amine group .
Biological Activity
2-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, a compound derived from the benzothiazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is defined by its ethylsulfonyl and nitrobenzothiazole moieties. It can be represented by the following molecular formula:
- Molecular Formula : C₉H₈N₂O₄S₂
- Molecular Weight : 272.3 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 6-nitrobenzo[d]thiazole with ethylsulfonyl chloride in the presence of a base. The process can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
- Methodology : MTT assay for cell proliferation, flow cytometry for apoptosis and cell cycle analysis, ELISA for inflammatory cytokines.
Results :
- Significant inhibition of cell proliferation was observed at concentrations of 1, 2, and 4 μM.
- The compound reduced levels of inflammatory cytokines IL-6 and TNF-α.
- Induced apoptosis and cell cycle arrest in tested cancer cell lines.
The mechanism through which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer progression:
- Pathways Inhibited : AKT and ERK signaling pathways.
This dual-action mechanism suggests that the compound may not only target cancer cells directly but also modulate the tumor microenvironment by reducing inflammation.
Toxicity Studies
Preliminary toxicity assessments have been conducted using zebrafish embryos to evaluate the safety profile of the compound. These studies are essential for understanding potential side effects before advancing to clinical trials.
| Parameter | Value |
|---|---|
| LC50 (Zebrafish) | >100 µM |
| Observed Toxicity | Minimal at low concentrations |
Case Studies and Comparative Analysis
A comparative analysis with other benzothiazole derivatives shows that while many exhibit anticancer properties, this compound demonstrates a unique profile due to its dual anti-inflammatory and anticancer activities.
Notable Studies
- Kamal et al. (2010) : Explored various benzothiazole derivatives for anticancer activity.
- El-Helby et al. (2019) : Focused on modifications enhancing biological activity in similar compounds.
Q & A
Q. What are the common synthetic routes for 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential sulfonation and amide coupling. A validated route starts with ethylsulfonyl chloride reacting with 6-nitrobenzo[d]thiazol-2-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate. Subsequent benzamide coupling uses activated carboxylic acids (e.g., benzoyl chloride) in anhydrous solvents like dichloromethane or DMF. Reaction optimization includes controlling temperature (0–60°C), stoichiometry (1:1.2 molar ratio for sulfonation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : and NMR to confirm proton environments (e.g., ethylsulfonyl CH at δ 1.2–1.4 ppm, nitro group aromatic protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 423.08 for CHNOS) .
- IR Spectroscopy : Key peaks include S=O stretching (1150–1250 cm) and amide C=O (1650–1680 cm) .
Q. What preliminary biological activities have been observed for this compound?
- Methodological Answer : Initial screens show:
- Anticancer Activity : IC values of 12–25 μM against HeLa and MCF-7 cells via MTT assays. Flow cytometry reveals G1 phase cell cycle arrest (e.g., 40% increase at 20 μM) and apoptosis (Annexin V/PI staining) .
- Antimicrobial Potential : Moderate inhibition of S. aureus (MIC 64 μg/mL) and E. coli (MIC 128 μg/mL) in disk diffusion assays, though nitro substitution may reduce antifungal efficacy .
Advanced Research Questions
Q. How does the ethylsulfonyl group influence biological activity compared to methylsulfonyl analogs?
- Methodological Answer : SAR studies indicate:
- Enhanced Lipophilicity : Ethylsulfonyl increases logP by ~0.5 units vs. methylsulfonyl, improving membrane permeability (Caco-2 assay P 8.2 × 10 cm/s) .
- Target Affinity : Molecular docking shows stronger binding to p53 (ΔG = −9.8 kcal/mol vs. −8.2 kcal/mol for methylsulfonyl) due to van der Waals interactions with hydrophobic pockets .
- Table: Comparative Bioactivity
| Substituent | IC (HeLa) | logP |
|---|---|---|
| Methylsulfonyl | 28 μM | 2.1 |
| Ethylsulfonyl | 18 μM | 2.6 |
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions (e.g., variable IC) are resolved via:
- Standardized Assays : Use CLSI guidelines for antimicrobial tests (fixed inoculum size: 1 × 10 CFU/mL) .
- Metabolic Stability Checks : Incubate compounds with liver microsomes (human/rat) to account for degradation (e.g., t < 30 min may explain reduced in vivo efficacy) .
- Batch Reproducibility : Validate purity (>95% by HPLC) and crystallinity (PXRD) to exclude polymorphic effects .
Q. What in vitro and in vivo models are recommended for studying its anticancer mechanisms?
- Methodological Answer :
- In Vitro :
- 3D Tumor Spheroids : Assess penetration efficacy using MDA-MB-231 spheroids (size reduction >50% at 25 μM) .
- Western Blotting : Quantify apoptosis markers (e.g., cleaved caspase-3, PARP) and cell cycle regulators (p21, cyclin D1) .
- In Vivo :
- Xenograft Models : Nude mice with subcutaneous HeLa tumors (dose: 50 mg/kg/day, i.p.) show 60% tumor suppression vs. controls. Monitor toxicity via ALT/AST levels and body weight .
Synthesis and Mechanistic Insights
Q. How do reaction solvents and catalysts impact yield in the sulfonation step?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity (yield 85–90% vs. 60% in THF). Catalysts like DMAP (5 mol%) accelerate amide coupling (reaction time: 4 h vs. 12 h uncatalyzed) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to EGFR (GROMACS, 100 ns trajectory) to assess stability of hydrogen bonds with Lys721 .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (Hammett σ) with IC (R = 0.89) .
Data Contradiction Analysis
Q. Why do some studies report strong anticancer activity while others show limited efficacy?
- Methodological Answer : Variations arise from:
- Cell Line Heterogeneity : P-glycoprotein overexpression in resistant lines (e.g., NCI/ADR-RES) reduces intracellular accumulation .
- Nitro Group Redox Instability : LC-MS/MS detects nitro-reduced metabolites (e.g., amine derivatives) in hypoxic tumor microenvironments, altering activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
